![molecular formula C20H22N2O5S B3009014 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-91-3](/img/structure/B3009014.png)
1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar molecular structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of imidazole rings, a feature present in the target compound. Paper describes a one-pot synthesis approach for a related molecule, 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] [2-14C]imidazole, which is an anti-inflammatory and analgesic agent. This synthesis involves hydrogenation, reaction with an aldehyde, and dehydrogenation steps, achieving a high radiochemical yield and purity. Such a method could potentially be adapted for the synthesis of the compound , considering the structural similarities in the imidazole ring.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity and interaction with other molecules. Paper provides a detailed spectroscopic and theoretical characterization of a related molecule, 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. The study includes optimized molecular structure, vibrational frequencies, and NMR chemical shifts, which are compared with experimental data. The HOMO and LUMO analysis, as well as NBO analysis, are used to determine charge transfer and stability due to hyper-conjugative interactions and charge delocalization. These techniques could be applied to analyze the molecular structure of the target compound, providing insights into its electronic properties and stability.
Chemical Reactions Analysis
Understanding the reactivity of a compound involves studying its chemical reactions. Although the papers do not directly address the chemical reactions of the target compound, the methodologies and analyses presented can be extrapolated. For instance, the molecular docking reported in paper could be used to predict how the compound might interact with biological targets, which is essential for drug design and pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. Paper discusses the molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II), which includes nonplanar thione and coordination modes in a distorted tetrahedron. These structural details can affect the physical properties and could provide a comparative basis for understanding the properties of the target compound, especially if it forms similar nonplanar structures or complexes with metals.
Scientific Research Applications
Corrosion Inhibition
One study focused on the corrosion inhibition efficacy of imidazole derivatives for mild steel in acidic solutions. This research demonstrated the potential of imidazole compounds in providing protection against corrosion, highlighting their adsorption properties and efficiency through electrochemical methods and theoretical calculations (Prashanth et al., 2021).
Magnetic and Photochromic Behavior
Another study reported on cobalt(II) complexes with bisthienylethene, revealing their slow magnetic relaxation and photochromic behavior. This suggests the potential of similar structured compounds in the development of materials with magnetic and optical applications (Cao et al., 2015).
Molecular and Crystal Structures
Research on the molecular and crystal structures of complexes, such as 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its Cd(II) complex, provide insights into the structural characterization and potential applications in coordination chemistry and material science (Askerov et al., 2019).
Enzyme Inhibition
A study on 1-(thienylalkyl)imidazole-2(3H)-thiones as potent inhibitors of dopamine beta-hydroxylase showcases the therapeutic potential of imidazole derivatives in the modulation of biological pathways, which could inform pharmacological applications (McCarthy et al., 1990).
Antimicrobial and Antioxidant Properties
Research into the synthesis and evaluation of novel compounds, including imidazole derivatives, for antimicrobial and antioxidant activities demonstrates the potential of these compounds in developing new therapeutic agents (Raghavendra et al., 2016).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-3-27-15-10-8-14(9-11-15)21-17-12-28(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCXBWCJNJATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

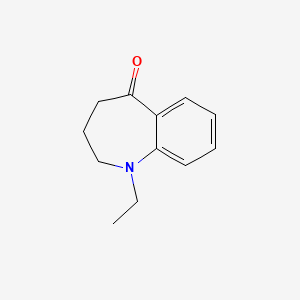
![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)
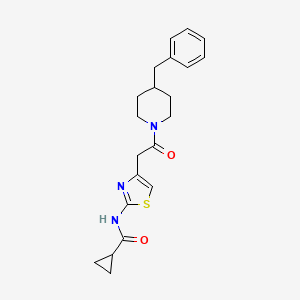
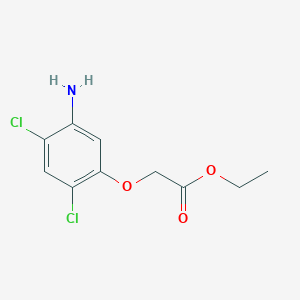
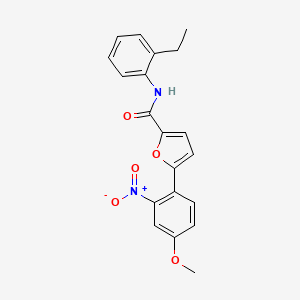
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)
![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)



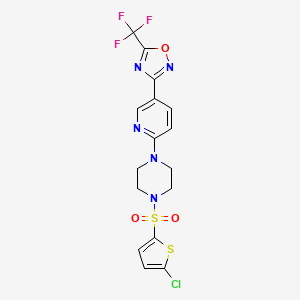
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)